3-Propoxypyridine-2-carboxylic Acid

Description

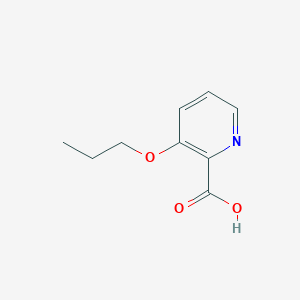

Structure

3D Structure

Properties

IUPAC Name |

3-propoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFABQUUYAJFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599583 | |

| Record name | 3-Propoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14440-94-9 | |

| Record name | 3-Propoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propoxypicolinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Propoxypyridine-2-carboxylic Acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Propoxypyridine-2-carboxylic Acid

Introduction

3-Propoxypyridine-2-carboxylic acid, also known as 3-propoxypicolinic acid, is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern chemistry. As a member of the pyridine carboxylic acid family, its structural framework is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a carboxylic acid group at the 2-position and a propoxy group at the 3-position of the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate for the synthesis of complex molecular architectures.

The broader class of pyridine carboxylic acids has been instrumental in the development of a wide array of pharmaceuticals, targeting conditions from tuberculosis and cancer to metabolic and neurological disorders.[1][2] These scaffolds are well-recognized for their ability to act as enzyme inhibitors, leveraging the nitrogen atom for hydrogen bonding and the aromatic ring for π-π stacking interactions within protein active sites.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 3-Propoxypyridine-2-carboxylic Acid, tailored for professionals engaged in research and drug development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. 3-Propoxypyridine-2-carboxylic acid is a solid at room temperature with a defined molecular structure that dictates its reactivity and physical characteristics.

Caption: Chemical structure of 3-Propoxypyridine-2-carboxylic Acid.

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 3-Propoxypyridine-2-carboxylic acid | - |

| Synonym | 3-Propoxypicolinic Acid | [3] |

| CAS Number | 14440-94-9 | [3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Appearance | Solid (predicted) | - |

| Melting Point | 118°C (literature) | [3][4] |

| InChI Key | InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12) | [3] |

| Storage | Room temperature, dry conditions | [4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The causality for this choice rests on the availability of the starting material and the high efficiency of the reaction. The phenolic hydroxyl group on the pyridine ring is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide that readily attacks an alkyl halide like 1-bromopropane.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: Dissolve 3-hydroxypyridine-2-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF). Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0°C to deprotonate the hydroxyl group. The choice of base is critical; NaH provides an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, safer alternative suitable for larger-scale synthesis.

-

Alkylation: To the resulting solution, add 1-bromopropane (1.2 eq.) dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-Propoxypyridine-2-carboxylic Acid.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-Propoxypyridine-2-carboxylic Acid [myskinrecipes.com]

An In-Depth Technical Guide to 3-Propoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxypyridine-2-carboxylic acid, also known as 3-propoxypicolinic acid, with CAS number 14440-94-9, is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core, a carboxylic acid moiety, and a propoxy group, make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed analytical characterization, potential applications in drug development, and essential safety and handling information. The content is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] The incorporation of a carboxylic acid group, particularly at the 2-position, introduces a key site for molecular interactions, such as hydrogen bonding and salt bridge formation, which are critical for binding to biological targets.[2] Furthermore, the alkoxy substitution at the 3-position, as seen in 3-propoxypyridine-2-carboxylic acid, can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target selectivity.

Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of biological activities, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents.[3] This diverse bioactivity underscores the potential of 3-propoxypyridine-2-carboxylic acid and its analogs as valuable starting points for the development of new therapeutics for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-propoxypyridine-2-carboxylic acid is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 14440-94-9 | [6] |

| Molecular Formula | C₉H₁₁NO₃ | [7] |

| Molecular Weight | 181.19 g/mol | [8] |

| Appearance | White to almost white crystalline powder | [9] |

| Melting Point | 118 °C | [8] |

| Synonyms | 3-Propoxypicolinic Acid, 3-n-Propoxypicolinic Acid | [6][10] |

| Predicted XlogP | 1.6 |

pKa: The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are key determinants of the molecule's ionization state at physiological pH. While an experimental pKa for 3-propoxypyridine-2-carboxylic acid has not been reported, it can be estimated based on related structures. For comparison, the pKa values for pyridine-2,3-dicarboxylic acid are approximately 2.43 and 4.76.[6] The electronic effect of the propoxy group at the 3-position is expected to influence these values.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-propoxypyridine-2-carboxylic acid is not extensively documented, a plausible synthetic route can be devised based on established methodologies for related 3-alkoxypyridine-2-carboxylic acids found in the patent literature.[1][7][8] A potential approach involves the initial synthesis of a 3-hydroxypyridine-2-carboxylic acid derivative followed by etherification.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Propoxypyridine-2-carboxylic Acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

Hydrolysis of 3-Hydroxypyridine-2-carbonitrile: 3-Hydroxypyridine-2-carbonitrile is subjected to acidic or basic hydrolysis to yield 3-hydroxypyridine-2-carboxylic acid.

-

Esterification: The resulting 3-hydroxypyridine-2-carboxylic acid is esterified, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce methyl 3-hydroxypyridine-2-carboxylate. This step protects the carboxylic acid and prevents unwanted side reactions during the subsequent etherification.

-

Williamson Ether Synthesis: The methyl 3-hydroxypyridine-2-carboxylate is then reacted with an n-propyl halide (e.g., n-propyl bromide or iodide) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent (e.g., acetone or DMF) to form methyl 3-propoxypyridine-2-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid using either acidic or basic conditions, followed by neutralization to yield the desired 3-propoxypyridine-2-carboxylic acid.

Purification: The final product would likely be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized 3-propoxypyridine-2-carboxylic acid. The following are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the propoxy group, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The propoxy group will exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The carboxylic acid proton is expected to be a broad singlet in the far downfield region (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), the carbons of the pyridine ring, and the carbons of the propoxy group.[12]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[13] A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected around 1700-1725 cm⁻¹.[14] Additionally, C-O stretching and C-H stretching vibrations from the propoxy group and the aromatic ring will be present.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 181.19 g/mol . Characteristic fragmentation patterns would involve the loss of the propoxy group or the carboxylic acid moiety.

Applications in Research and Drug Development

The structural motifs present in 3-propoxypyridine-2-carboxylic acid make it a highly attractive scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The carboxylic acid functionality serves as a versatile handle for amide bond formation, allowing for the coupling of this scaffold to a wide array of amines to generate libraries of compounds for biological screening. These derivatives can be designed to target specific enzymes or receptors. For instance, related pyridine carboxylic acids have been utilized in the synthesis of prolyl hydroxylase inhibitors, which are being investigated for the treatment of anemia.[9]

Potential Biological Activities

-

Enzyme Inhibition: The pyridine carboxylic acid core is a known pharmacophore for various enzyme inhibitors.[3] Depending on the overall structure of derivatives synthesized from 3-propoxypyridine-2-carboxylic acid, they could potentially inhibit kinases, proteases, or other enzyme classes implicated in diseases such as cancer and inflammation.

-

Antimicrobial and Antiviral Activity: Numerous pyridine-containing compounds have demonstrated potent antimicrobial and antiviral activities. The unique substitution pattern of 3-propoxypyridine-2-carboxylic acid could lead to the discovery of novel agents to combat infectious diseases.

-

Central Nervous System (CNS) Activity: The pyridine ring is a common feature in CNS-active drugs. Modifications of 3-propoxypyridine-2-carboxylic acid could yield compounds with potential applications in neurological and psychiatric disorders.

Logical Workflow for Utilizing 3-Propoxypyridine-2-carboxylic Acid in a Drug Discovery Program

Caption: A logical workflow for the utilization of 3-Propoxypyridine-2-carboxylic Acid in a drug discovery program.

Safety and Handling

Based on available Safety Data Sheets (SDS) for 3-propoxypyridine-2-carboxylic acid and structurally related compounds, the following safety precautions should be observed:

-

Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[15]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Propoxypyridine-2-carboxylic Acid is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a carboxylic acid group, and a propoxy substituent provides a versatile platform for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, this in-depth technical guide provides a solid foundation of knowledge for researchers and drug development professionals seeking to explore the potential of this promising compound. The strategic application of this building block in well-designed drug discovery programs could lead to the identification of novel therapeutic agents for a variety of human diseases.

References

- Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Blog.

- PubChem. Patent US-9776969-B2: Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides.

- Google Patents.

- Google Patents.

- SciSpace.

- Sigma-Aldrich. 2-Hydroxypyridine-3-carboxylic acid 98 609-71-2.

- PubChemLite. 3-propoxypicolinic acid (C9H11NO3).

- Organic Chemistry Data. (2022, April 7).

- MySkinRecipes. 3-Propoxypyridine-2-carboxylic Acid.

- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ.

- Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?

- Google Patents. US8575350B2: Process for producing pyridine carboxylic acids.

- Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- MSU Chemistry.

- Google Patents. US9475771B2: Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- NIST WebBook. 3-Pyridinecarboxylic acid, 2-propenyl ester.

- Google Patents.

- National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.

- Wikipedia. Picolinic acid.

- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

- ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Bentham Science. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- MDPI.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Arabian Journal of Chemistry.

- ResearchGate. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity.

- National Institutes of Health. 2-Bromopyridine-3-carboxylic acid. PMC.

- ResearchGate. (2025, August 7). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- Google Patents.

- ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.

- National Institutes of Health.

- ResearchGate. (2025, August 6). Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides.

- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

- PubChem. Picolinic acid | C6H5NO2 | CID 1018.

- Google Patents.

- PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery.

- ResearchGate. (2025, August 6).

- PubChem. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.

- Sigma-Aldrich. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2.

Sources

- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 4. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. EP0900202A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs - Google Patents [patents.google.com]

- 8. CA2253282A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs - Google Patents [patents.google.com]

- 9. Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides - Patent US-9776969-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CA2253282A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 3-Propoxypyridine-2-carboxylic Acid [myskinrecipes.com]

An In-Depth Technical Guide to the Synthesis of 3-Propoxypyridine-2-carboxylic Acid

Foreword: The Strategic Importance of 3-Propoxypyridine-2-carboxylic Acid

3-Propoxypyridine-2-carboxylic acid and its derivatives are emerging as pivotal structural motifs in contemporary drug discovery and development. The strategic placement of the propoxy and carboxylic acid functionalities on the pyridine scaffold imparts a unique combination of lipophilicity, hydrogen bonding capability, and coordinative potential. This molecular architecture is frequently explored in the design of novel therapeutic agents, including but not limited to, inhibitors of enzymes implicated in fibrotic diseases and other pathological conditions. The ability to efficiently and reliably synthesize this core structure is, therefore, of paramount importance to researchers in medicinal chemistry and process development.

This comprehensive guide provides a detailed, field-proven methodology for the synthesis of 3-propoxypyridine-2-carboxylic acid. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents a self-validating protocol designed for reproducibility and scalability.

Synthetic Strategy: A Three-Act Play of Protection, Alkylation, and Deprotection

The synthesis of 3-propoxypyridine-2-carboxylic acid is most effectively approached through a three-step sequence, commencing with the commercially available 3-hydroxypyridine-2-carboxylic acid. The core of this strategy lies in the judicious use of a protecting group to temporarily mask the carboxylic acid functionality, thereby preventing undesired side reactions during the critical O-alkylation step.

The logical flow of this synthesis can be visualized as follows:

Caption: Overall synthetic workflow for 3-propoxypyridine-2-carboxylic acid.

Part I: Protection of the Carboxylic Acid Moiety via Esterification

The initial and crucial step in this synthesis is the protection of the carboxylic acid group of 3-hydroxypyridine-2-carboxylic acid. The acidic proton of the carboxylic acid would otherwise interfere with the basic conditions required for the subsequent Williamson ether synthesis, leading to unwanted side reactions and diminished yields. A methyl ester is an ideal protecting group in this context as it is readily introduced and can be removed under conditions that are orthogonal to the ether linkage.

Protocol 1: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate

This protocol is adapted from a well-established method for the esterification of pyridine carboxylic acids.[1][2]

Reaction Scheme:

Caption: Esterification of 3-hydroxypyridine-2-carboxylic acid.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (per 10g starting material) | Moles |

| 3-Hydroxypyridine-2-carboxylic Acid | C₆H₅NO₃ | 139.11 | 10.0 g | 0.072 |

| Methanol (MeOH) | CH₄O | 32.04 | 150 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 12 mL | 0.216 |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for extraction | - |

| Brine | NaCl (aq) | - | As needed for washing | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed for drying | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine-2-carboxylic acid (10.0 g, 72 mmol).

-

Add methanol (150 mL) to create a suspension.

-

Cool the flask in an ice bath (0 °C).

-

Slowly and with continuous stirring, add concentrated sulfuric acid (12 mL, 216 mmol) dropwise.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Petroleum Ether/Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding saturated aqueous sodium bicarbonate solution until the pH reaches approximately 8.5.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Yield and Characterization:

-

Yield: ~10.9 g (99%)

-

Appearance: White solid

-

Melting Point: 74 °C[1]

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) = 10.64 (s, 1H, OH), 8.38 (dd, J = 3.9, 1.5 Hz, 1H), 7.38 (dd, J = 8.4, 1.5 Hz, 1H), 7.34 (dd, J = 8.4, 3.9 Hz, 1H), 4.06 (s, 3H, OCH₃).[1]

-

¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 169.9, 158.9, 141.6, 130.2, 129.8, 126.3, 53.2.[1]

Part II: O-Alkylation via Williamson Ether Synthesis

With the carboxylic acid group protected, the synthesis proceeds to the key ether formation step. The Williamson ether synthesis is a classic and highly reliable method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide.[3][4][5] In this case, the phenoxide of methyl 3-hydroxypyridine-2-carboxylate is generated in situ and reacted with a propyl halide.

Protocol 2: Synthesis of Methyl 3-propoxypyridine-2-carboxylate

Reaction Scheme:

Caption: Williamson ether synthesis for the preparation of methyl 3-propoxypyridine-2-carboxylate.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (per 10g starting material) | Moles |

| Methyl 3-hydroxypyridine-2-carboxylate | C₇H₇NO₃ | 153.14 | 10.0 g | 0.065 |

| 1-Bromopropane | C₃H₇Br | 122.99 | 9.7 g (7.2 mL) | 0.079 |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 13.5 g | 0.098 |

| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | As needed for extraction | - |

| Water | H₂O | 18.02 | As needed for washing | - |

| Brine | NaCl (aq) | - | As needed for washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed for drying | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask, add methyl 3-hydroxypyridine-2-carboxylate (10.0 g, 0.065 mol) and anhydrous potassium carbonate (13.5 g, 0.098 mol).

-

Add anhydrous dimethylformamide (100 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (7.2 mL, 0.079 mol) to the reaction mixture.

-

Heat the reaction to 80 °C and maintain for 12-18 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Yield and Characterization:

-

Yield: High yields are expected for this reaction.

-

Appearance: Likely a pale yellow oil or a low-melting solid.

-

¹H NMR (Predicted): δ (ppm) ~ 8.2 (dd, 1H), 7.4 (m, 2H), 4.1 (t, 2H, OCH₂), 3.9 (s, 3H, OCH₃), 1.9 (sextet, 2H, CH₂), 1.1 (t, 3H, CH₃).

-

¹³C NMR (Predicted): δ (ppm) ~ 166, 155, 145, 128, 123, 120, 70 (OCH₂), 52 (OCH₃), 22 (CH₂), 10 (CH₃).

Part III: Deprotection to Yield the Final Product

The final step in the synthesis is the hydrolysis of the methyl ester to reveal the desired carboxylic acid. This is a standard transformation that can be achieved under basic conditions followed by acidification.

Protocol 3: Synthesis of 3-Propoxypyridine-2-carboxylic Acid

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (per 10g starting material) | Moles |

| Methyl 3-propoxypyridine-2-carboxylate | C₉H₁₁NO₃ | 181.19 | 10.0 g | 0.055 |

| Lithium Hydroxide monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | 3.5 g | 0.083 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Water | H₂O | 18.02 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for extraction | - |

| Brine | NaCl (aq) | - | As needed for washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed for drying | - |

Step-by-Step Procedure:

-

Dissolve methyl 3-propoxypyridine-2-carboxylate (10.0 g, 0.055 mol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (3.5 g, 0.083 mol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

A precipitate should form upon acidification. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Expected Yield and Characterization:

-

Yield: Typically high for this hydrolysis step.

-

Appearance: White to off-white solid.

-

Melting Point: 118 °C[6]

-

¹H NMR (Predicted): δ (ppm) ~ 12-13 (br s, 1H, COOH), 8.2 (dd, 1H), 7.5 (m, 2H), 4.1 (t, 2H, OCH₂), 1.9 (sextet, 2H, CH₂), 1.1 (t, 3H, CH₃). The carboxylic acid proton signal may be broad and its chemical shift is solvent and concentration dependent.[7][8]

-

¹³C NMR (Predicted): δ (ppm) ~ 168 (COOH), 155, 145, 129, 124, 121, 70 (OCH₂), 22 (CH₂), 10 (CH₃). The carbonyl carbon of a carboxylic acid typically appears in the 165-185 ppm range.[7][9]

Conclusion: A Robust and Reproducible Pathway

The synthetic route detailed herein provides a robust and reproducible method for the preparation of 3-propoxypyridine-2-carboxylic acid. By employing a logical sequence of protection, alkylation, and deprotection, this guide offers a clear and efficient pathway to this valuable building block. The provided protocols, complete with stoichiometric details and characterization data, are designed to be self-validating and readily adaptable for researchers in both academic and industrial settings. The successful synthesis of this core will undoubtedly facilitate the exploration of novel chemical space in the ongoing quest for new and improved therapeutic agents.

References

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Williamson Ether Synthesis. Khan Academy. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

-

13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

- Esterification of pyridine carboxylic acids. Google Patents.

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

3-Propoxypyridine-2-carboxylic Acid. MySkinRecipes. Available at: [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

-

3-Hydroxypyridine-2-carboxylic acid. Wikipedia. Available at: [Link]

-

3-Propoxypyridine-2-carboxylic Acid. LabSolutions. Available at: [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Center for Biotechnology Information. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 8. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Propoxypicolinic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 3-propoxypicolinic acid, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document outlines a robust synthetic protocol and details the analytical techniques required for thorough characterization, ensuring scientific integrity and reproducibility.

Introduction and Significance

3-Propoxypicolinic acid belongs to the class of alkoxy-substituted picolinic acids. Picolinic acid and its derivatives are known for their ability to act as bidentate ligands, forming stable complexes with a variety of metal ions.[1][2] This property makes them crucial components in the design of catalysts, imaging agents, and therapeutic compounds. The introduction of a propoxy group at the 3-position of the picolinic acid scaffold can significantly modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and material characteristics. A fundamental understanding of its synthesis and a detailed characterization are paramount for its effective application in research and development.

Synthesis of 3-Propoxypicolinic Acid

The most direct and efficient method for the synthesis of 3-propoxypicolinic acid is the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide. In this case, the readily available 3-hydroxypicolinic acid serves as the starting material.

Reaction Principle and Causality

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The hydroxyl group of 3-hydroxypicolinic acid is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired ether linkage.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl group without competing in the alkylation reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. Anhydrous polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (ACN), are ideal as they can dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

The following diagram illustrates the logical workflow of the synthesis:

Caption: Synthetic workflow for 3-Propoxypicolinic Acid.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

3-Hydroxypicolinic acid (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (3.0 eq)

-

1-Bromopropane (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add 3-hydroxypicolinic acid.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. If using potassium carbonate, it can be added at room temperature. Allow the mixture to stir for 30-60 minutes at this temperature (for NaH) or 1 hour at room temperature (for K₂CO₃) to ensure complete deprotonation. Evolution of hydrogen gas will be observed with NaH.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-12 hours.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer with water (3x) and then with brine (1x).

-

Acidification and Isolation: The product will likely be in the aqueous layer as the carboxylate salt. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A precipitate of 3-propoxypicolinic acid should form.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 3-Propoxypicolinic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-propoxypicolinic acid. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the final product.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the propyl group and the aromatic protons of the picolinic acid ring. The expected chemical shifts (in ppm, referenced to a standard) are summarized in the table below. The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propoxy group.

Table 1: Predicted NMR Data for 3-Propoxypicolinic Acid

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| -CH₃ | ~1.0 | Triplet | ~10 |

| -CH₂- (middle) | ~1.8 | Sextet | ~22 |

| -O-CH₂- | ~4.1 | Triplet | ~70 |

| H-4 | ~7.4 | Doublet of doublets | ~125 |

| H-5 | ~7.3 | Doublet of doublets | ~120 |

| H-6 | ~8.3 | Doublet of doublets | ~148 |

| C-2 | - | - | ~158 |

| C-3 | - | - | ~160 |

| C=O | ~13-14 (broad) | Singlet | ~165 |

Note: Predicted chemical shifts are based on known data for similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.

-

Fragmentation Pattern: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of the carboxyl group (-COOH) or parts of it.[4][5] For 3-propoxypicolinic acid, characteristic fragments would likely arise from the cleavage of the propoxy chain and the pyridine ring.

Table 2: Predicted Mass Spectrometry Data for 3-Propoxypicolinic Acid

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 182.08 | Protonated molecule |

| [M-H]⁻ | 180.07 | Deprotonated molecule |

| [M-C₃H₇]⁺ | 122.02 | Loss of propyl radical |

| [M-COOH]⁺ | 136.08 | Loss of carboxyl group |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

The IR spectrum of 3-propoxypicolinic acid is expected to show characteristic absorption bands for the carboxylic acid and the ether linkage.

Table 3: Predicted FT-IR Data for 3-Propoxypicolinic Acid

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aliphatic) | 2960-2850 |

| C=O stretch (carboxylic acid) | 1730-1700 |

| C=C and C=N stretch (aromatic ring) | 1600-1450 |

| C-O stretch (ether) | 1260-1000 |

Crystallography

Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state. While obtaining suitable crystals can be challenging, the structural information is invaluable for understanding intermolecular interactions and packing in the solid state. Picolinic acid derivatives often crystallize in monoclinic or triclinic systems, and their packing is influenced by hydrogen bonding involving the carboxylic acid group and π-stacking of the pyridine rings.

The following diagram illustrates the relationship between the different characterization techniques and the information they provide about the molecule.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-Depth Technical Guide to the Biological Activity of 3-Propoxypyridine-2-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the potential biological activities of 3-propoxypyridine-2-carboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related pyridine carboxylic acid compounds to propose a strategic framework for investigating this specific chemical class. We will explore potential therapeutic applications, delve into underlying mechanisms of action, and provide detailed experimental protocols to empower your research endeavors.

Introduction: The Therapeutic Potential of Pyridine Carboxylic Acid Scaffolds

Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their derivatives have historically been a rich source of therapeutic agents for a wide array of diseases, including tuberculosis, cancer, diabetes, and inflammation.[1][2] The versatility of this scaffold lies in its structural features. The aromatic and electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for enzyme inhibition.[1] Furthermore, the ease of substitution on the pyridine ring allows for fine-tuning of a compound's activity and selectivity.[1]

The subject of this guide, 3-propoxypyridine-2-carboxylic acid, belongs to the picolinic acid (pyridine-2-carboxylic acid) family. The introduction of a propoxy group at the 3-position offers unique steric and electronic properties that can be exploited for novel drug design. While literature directly investigating the biological activities of 3-propoxypyridine-2-carboxylic acid is limited, the extensive research on analogous pyridine derivatives provides a strong rationale for its exploration as a source of new therapeutic leads. This guide will, therefore, focus on the most promising areas for investigation: anticancer, antimicrobial, and anti-inflammatory activities, as well as its potential as an enzyme inhibitor.

Part 1: Anticancer Activity

Derivatives of pyridine-2-carboxylic acid have demonstrated notable antitumor properties.[1] For instance, the natural product streptonigrin, which contains a picolinic acid moiety, has known antitumor and antibacterial effects.[1] More directly, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selectivity for cancer cells.[3] These compounds were found to induce mitotic arrest followed by apoptosis.[3] Additionally, metal complexes of pyridine carboxylic acids have shown promise, with some exhibiting low to medium activity against human tumor cell lines.[4][5]

The structural characteristics of 3-propoxypyridine-2-carboxylic acid derivatives make them intriguing candidates for anticancer drug discovery. The pyridine and carboxylic acid groups can act as a bidentate ligand, chelating essential metal ions in metalloenzymes that are crucial for cancer cell proliferation. The propoxy group can be oriented to probe hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity.

Proposed Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Based on studies of similar compounds, a plausible mechanism of action for anticancer activity involves the disruption of the cell cycle, leading to apoptosis.[3] This can be investigated by treating cancer cell lines with the test compounds and analyzing cell cycle distribution and markers of apoptosis.

Caption: Proposed mechanism for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 3-propoxypyridine-2-carboxylic acid derivatives on a panel of human cancer cell lines.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MDA-MB-435, SMMC-7721) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the desired concentration of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| Complex Ⅵ (Zinc) | SMMC-7721 | 21.80 | [4][5] |

| Ro 41-4439 | Various | Low micromolar | [3] |

Part 2: Antimicrobial Activity

Pyridine carboxylic acid derivatives have a long history as antimicrobial agents.[1] This includes natural antibiotics like streptonigrin and fusaric acid.[1] The antimicrobial activity of some pyridine derivatives is attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[6] For example, pyridine-2,6-dithiocarboxylic acid acts as a metal chelator, and its antimicrobial effect can be reduced by the addition of certain metal ions like Fe(III), Co(III), and Cu(II).[6]

The 3-propoxy-substituted pyridine ring, combined with the carboxylic acid at the 2-position, presents a scaffold with potential for novel antimicrobial activity. The lipophilic propoxy group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.

Proposed Mechanism of Action: Metal Sequestration

A likely mechanism for the antimicrobial action of these compounds is the sequestration of essential metal ions, thereby disrupting critical metabolic pathways in bacteria and fungi.[6]

Caption: Proposed metal sequestration mechanism.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

-

Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Grow fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 30°C.

-

Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the respective broth.

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

4. Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

| Compound Class | Organism | Activity | Reference |

| Pyridine-based salts | S. aureus, E. coli | MIC values reported | [7] |

| 2-Pyridone-3-carboxylic acids | S. aureus | Excellent activity | [8][9] |

| Pyridine carboxamides | Gram-positive & Gram-negative bacteria, Fungi | Significant activity | [10] |

Part 3: Anti-inflammatory Activity

Nicotinic acid (pyridine-3-carboxylic acid) derivatives are known to be good inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The broader class of carboxylic acids has been shown to possess anti-inflammatory effects through various mechanisms, including the activation of the NRF2 pathway, a key regulator of cellular antioxidant responses.[11][12]

The 3-propoxypyridine-2-carboxylic acid scaffold holds promise for the development of novel anti-inflammatory agents. The structural similarity to known COX inhibitors suggests a potential for similar activity.

Proposed Mechanism of Action: COX Inhibition and NRF2 Activation

The anti-inflammatory effects could be mediated through the inhibition of COX enzymes, thereby reducing the production of prostaglandins, and/or through the activation of the NRF2 pathway, leading to a reduction in oxidative stress and inflammation.[1][11][12]

Caption: Dual proposed anti-inflammatory mechanisms.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation:

-

Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

2. Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Add a saturating solution of stannous chloride to convert the resulting PGG2 to the more stable PGF2α.

3. Quantification:

-

Quantify the amount of PGF2α produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

4. Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC50 values for both COX-1 and COX-2 inhibition.

Part 4: Enzyme Inhibition

Pyridine carboxylic acid derivatives are recognized as potent enzyme inhibitors targeting a wide range of enzymes.[1] The carboxylic acid group can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring can participate in various non-covalent interactions.[1] This makes them versatile scaffolds for designing inhibitors for enzymes such as urease, synthase, tyrosinase, and various kinases.[1]

The 3-propoxypyridine-2-carboxylic acid structure is well-suited for targeting enzyme active sites. The propoxy group can be tailored to fit into specific hydrophobic pockets, potentially leading to high-potency and selective inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes. The example here is for α-amylase, an enzyme for which some pyridine carboxylic acid analogs have shown inhibitory activity.[13]

1. Reagents and Buffers:

-

α-amylase enzyme solution.

-

Starch solution (substrate).

-

Dinitrosalicylic acid (DNS) reagent for colorimetric detection of reducing sugars.

-

Phosphate buffer (pH 6.9).

2. Assay Procedure:

-

In a series of test tubes, add the phosphate buffer, α-amylase solution, and the test compound at various concentrations.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Add the starch solution to each tube to start the reaction and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding the DNS reagent.

-

Heat the tubes in a boiling water bath for 5 minutes to allow for color development.

-

Cool the tubes and measure the absorbance at 540 nm.

3. Data Analysis:

-

The absorbance is proportional to the amount of reducing sugar (maltose) produced, which is indicative of enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value.

Conclusion and Future Directions

The 3-propoxypyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive biological activities reported for the broader class of pyridine carboxylic acid derivatives, it is highly probable that derivatives of 3-propoxypyridine-2-carboxylic acid will exhibit interesting anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols provided in this guide offer a clear roadmap for the initial biological evaluation of these compounds. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as in vivo studies to validate their therapeutic potential.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.

- Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. PubMed.

- Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI.

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021, July).

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. J Clin Med Img Case Rep.

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). J Clin Med Img Case Rep.

- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002, April). Anticancer Drugs.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.

- SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. (2025, December 28).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.

- Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. PubMed.

- Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (2025, December 2).

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed.

- Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

- Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (2024, November 8).

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 5. jcmimagescasereports.org [jcmimagescasereports.org]

- 6. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Legacy of Picolinic Acid: A Technical Guide

Abstract

Pyridine-2-carboxylic acid, commonly known as picolinic acid, represents a foundational scaffold in medicinal chemistry and chemical synthesis. First described in the late 19th century, its unique structural and electronic properties have led to its integration into a wide array of applications, from pharmaceuticals to herbicides. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic methodologies of picolinic acid. It further explores its profound biological significance, detailing its role as a crucial pharmacophore in drug development and offering insights into the structure-activity relationships of its derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry of this important heterocyclic compound.

Introduction: The Significance of the Pyridine-2-Carboxylic Acid Moiety

The pyridine ring, an aromatic heterocycle isoelectronic with benzene, is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a carboxylic acid group at the 2-position of the pyridine ring imbues the molecule, picolinic acid, with a unique set of properties that have been exploited by chemists for over a century. Its ability to act as a bidentate chelating agent, its role as a versatile synthetic intermediate, and its inherent biological activities have cemented its importance in both academic research and industrial applications.[3]

This guide will navigate the historical journey of picolinic acid, from its initial discovery to its current status as a "privileged" scaffold in modern drug discovery.[4] We will delve into the evolution of its synthesis, highlighting key classical and contemporary methods. Furthermore, we will explore its diverse biological roles, providing concrete examples of picolinic acid-derived drugs and their mechanisms of action. Finally, detailed experimental protocols for its synthesis are provided to serve as a practical resource for laboratory researchers.

Discovery and Historical Milestones

The history of picolinic acid is intrinsically linked to the broader story of pyridine chemistry. The parent heterocycle, pyridine, was first isolated in 1849 by the Scottish chemist Thomas Anderson from the oil obtained by the high-temperature heating of animal bones.[5] The first synthesis of pyridine was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace.[5]

While the exact first synthesis of pyridine-2-carboxylic acid is not definitively documented in a single landmark paper, early investigations into the oxidation of pyridine derivatives were crucial. A significant early report came from the chemist H. Weidel in 1879, who described the preparation of picolinic acid and noted its ability to form salts with metals, a key observation of its chelating properties.[6] This work is a cornerstone in the history of picolinic acid, as it not only provided an early synthetic route but also hinted at the coordination chemistry that would become a central aspect of its utility.

The Evolution of Synthetic Methodologies

The synthesis of pyridine and its derivatives has been a subject of intense study for well over a century, leading to the development of numerous named reactions. The approaches to synthesizing pyridine-2-carboxylic acid have evolved from classical oxidation methods to more sophisticated and efficient modern techniques.

Classical Synthetic Approaches

Historically, the synthesis of picolinic acid relied heavily on the oxidation of readily available 2-methylpyridine (α-picoline), a component of coal tar.

-

Permanganate Oxidation: A long-standing and reliable laboratory method involves the oxidation of 2-picoline with a strong oxidizing agent, most commonly potassium permanganate (KMnO₄).[3][7] This method, while effective, often requires careful control of reaction conditions to avoid over-oxidation and can generate significant amounts of manganese dioxide waste.

-

Nitric Acid Oxidation: Another classical approach involves the oxidation of 2-picoline using nitric acid.[3]

These early methods, though foundational, often suffered from moderate yields and the use of harsh reagents.

Modern Synthetic Strategies

Contemporary organic synthesis has focused on developing more efficient, scalable, and environmentally benign methods for preparing picolinic acid and its derivatives.

-

Hydrolysis of 2-Cyanopyridine: A widely used and high-yielding industrial method is the alkaline hydrolysis of 2-cyanopyridine.[8][9] This two-step process, starting from the ammoxidation of 2-picoline, provides a more controlled and often cleaner route to picolinic acid compared to direct oxidation.[3]

-

Catalytic Oxidation: More recent research has focused on the development of catalytic oxidation systems for the conversion of 2-picoline to picolinic acid. These methods often employ transition metal catalysts and can offer higher selectivity and more environmentally friendly conditions.[10]

The evolution of these synthetic methodologies reflects the broader trends in organic chemistry towards greater efficiency, selectivity, and sustainability.

Biological Significance and Drug Development

The pyridine-2-carboxylic acid scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a wide range of biological activities.[1][11][12] The nitrogen atom of the pyridine ring can participate in hydrogen bonding, while the carboxylic acid group provides a key site for interaction with biological targets, often through salt bridge formation or coordination with metal ions in enzyme active sites.[11]

Picolinic Acid as a Pharmacophore: Key Therapeutic Areas

Derivatives of picolinic acid have been successfully developed into drugs and clinical candidates for a variety of diseases:

-

Anticonvulsants: A number of picolinic acid amides have been investigated for their anticonvulsant properties. For instance, picolinic acid 2-fluorobenzylamide has shown significant efficacy in preclinical models.[6]

-

Antimicrobials and Antitumor Agents: The natural product streptonigrin, which contains a picolinic acid moiety, exhibits potent antitumor and antibacterial properties.[11] Other naturally occurring antibiotics like fusaric acid also feature this scaffold.[11]

-

Enzyme Inhibitors: The picolinate structure is a key component of several enzyme inhibitors. For example, Verubecestat, a BACE1 inhibitor for Alzheimer's disease, and the investigational anti-infective and immunomodulator PCL-016, highlight the versatility of this scaffold in targeting specific enzymes.[4][13]

-

Herbicides: Picolinic acid derivatives are also prominent in agriculture as synthetic auxin herbicides. Compounds like halauxifen-methyl and florpyrauxifen-benzyl are recent examples of commercially successful herbicides built upon this chemical framework.[8][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of picolinic acid derivatives can be finely tuned by modifying the substitution pattern on the pyridine ring and by derivatizing the carboxylic acid group. Quantum chemical calculations have been employed to correlate the electronic structure of picolinic acid derivatives with their physiological effects, suggesting that properties like ionization potential play a crucial role.[14] SAR studies on various series of picolinamide derivatives have revealed that the position and nature of substituents markedly influence their inhibitory activity and selectivity against specific biological targets, such as acetylcholinesterase.[4]

The following diagram illustrates the key features of the picolinic acid scaffold that contribute to its biological activity and provide opportunities for chemical modification in drug design.

Caption: Key structural features and modification sites of the picolinic acid scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for two common and reliable syntheses of pyridine-2-carboxylic acid.

Synthesis via Oxidation of 2-Picoline with Potassium Permanganate

This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[7]

Materials:

-

2-Picoline (α-picoline)

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Dry hydrogen chloride gas

-

5-L three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Steam bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.[7]

-

With stirring, add 90 g (0.57 mole) of potassium permanganate to the flask.[7]

-

Heat the mixture on a steam bath. The purple color of the permanganate should fade within approximately 1 hour.[7]

-

Add a second 90 g portion of potassium permanganate, followed by 500 mL of water.[7]

-

Continue heating with stirring until the purple color has disappeared, which may take 2-2.5 hours.[7]

-

Allow the reaction mixture to cool slightly, then filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.[7]

-

Combine the filtrate and washings and concentrate the solution to 150-200 mL under reduced pressure.[7]

-

Filter the concentrated solution if necessary, then acidify to Congo red with concentrated hydrochloric acid (approximately 65-70 mL).[7]

-

Evaporate the acidified solution to dryness under reduced pressure.[7]

-

Reflux the solid residue with 250 mL of 95% ethanol for 1 hour and filter. Repeat the extraction with 150 mL of 95% ethanol.[7]

-

Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate.[7]

-

Chill the solution to approximately 10°C and continue to saturate with hydrogen chloride gas.[7]

-

Filter the precipitated picolinic acid hydrochloride and air-dry. The expected yield is 43-44 g (50-51%).[7]

Data Summary:

| Starting Material | Reagents | Product | Yield | Melting Point (°C) |

| 2-Picoline (50 g) | KMnO₄ (180 g), HCl | Picolinic acid hydrochloride | 50-51% | 228-230 |

Synthesis via Hydrolysis of 2-Cyanopyridine

This method is commonly used for larger-scale preparations and generally provides a higher yield.[8][14]

Materials:

-

2-Cyanopyridine

-

Deionized water

-

30% Sodium hydroxide (NaOH) solution

-

30% Hydrochloric acid (HCl) solution

-

Anhydrous ethanol

-

500-mL three-necked flask

-

Heating mantle with stirring

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a 500-mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.[14]

-

Begin stirring and heat the mixture to 50°C.[14]

-

Slowly add 128.2 g of 30% sodium hydroxide solution to the flask.[14]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[14]

-

After the reflux period, distill off approximately 50 g of water.[14]

-

Cool the reaction solution to 20°C and carefully add 30% hydrochloric acid to adjust the pH to 2.5.[14]

-

Evaporate the reaction solution to dryness, for example, using steam distillation until the kettle temperature reaches 120°C.[14]

-

Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C with stirring for 2 hours to dissolve the product.[8]

-

Filter the hot solution to remove inorganic salts.

-

Allow the filtrate to cool to induce crystallization of the picolinic acid.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain picolinic acid. The expected yield is approximately 89.6%.[14]

Data Summary:

| Starting Material | Reagents | Product | Yield |

| 2-Cyanopyridine (100 g) | 30% NaOH, 30% HCl, Ethanol | Picolinic acid | ~89.6% |

Visualization of Key Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the reaction mechanisms for the two primary synthetic routes to pyridine-2-carboxylic acid.

Caption: Alkaline Hydrolysis of 2-Cyanopyridine.

Conclusion